Cas no 1211496-52-4 (4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine)

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine 化学的及び物理的性質
名前と識別子
-
- [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine
- 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)aniline
- 4-[4-benzyl-1,2,4-triazol-3-yl]phenylamine
- SBB072534
- FCH2813630
- ST45028424
- 4-(4-benzyl-1,2,4-triazol-3-yl)aniline
- CS-0366342
- AKOS015998385
- 1211496-52-4
- LS-08575
- ALBB-025467
- MFCD13705209
- 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine
-
- MDL: MFCD13705209
- インチ: 1S/C15H14N4/c16-14-8-6-13(7-9-14)15-18-17-11-19(15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2
- InChIKey: CXQRPKZVZFRMSB-UHFFFAOYSA-N
- SMILES: N1(C=NN=C1C1C=CC(=CC=1)N)CC1C=CC=CC=1
計算された属性
- 精确分子量: 250.121846464g/mol
- 同位素质量: 250.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 56.7
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B132100-1000mg |
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |
1211496-52-4 | 1g |
$ 720.00 | 2022-06-07 | ||
abcr | AB415451-1 g |
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |
1211496-52-4 | 1g |
€322.50 | 2023-04-24 | ||
abcr | AB415451-1g |
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine; . |
1211496-52-4 | 1g |
€317.00 | 2025-03-19 | ||
abcr | AB415451-500mg |
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine; . |
1211496-52-4 | 500mg |
€269.00 | 2025-03-19 | ||
A2B Chem LLC | AI13576-1g |
[4-(4-Benzyl-4h-1,2,4-triazol-3-yl)phenyl]amine |
1211496-52-4 | >95% | 1g |
$509.00 | 2024-04-20 | |
abcr | AB415451-500 mg |
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |
1211496-52-4 | 500MG |
€254.60 | 2023-02-03 | ||
TRC | B132100-250mg |
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |
1211496-52-4 | 250mg |
$ 275.00 | 2022-06-07 | ||
A2B Chem LLC | AI13576-500mg |
[4-(4-Benzyl-4h-1,2,4-triazol-3-yl)phenyl]amine |
1211496-52-4 | >95% | 500mg |
$467.00 | 2024-04-20 | |
TRC | B132100-500mg |
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |
1211496-52-4 | 500mg |
$ 450.00 | 2022-06-07 | ||
Chemenu | CM488893-1g |
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)aniline |
1211496-52-4 | 97% | 1g |
$264 | 2023-01-04 |
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamineに関する追加情報
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine: A Comprehensive Overview
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine (CAS No. 1211496-52-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Benzyltriazolylphenylamine, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
Chemical Structure and Properties
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine is a derivative of phenylamine with a benzyltriazole moiety attached to the phenyl ring. The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. The presence of the benzyl group and the triazole ring imparts unique chemical and physical properties to the molecule. The compound is typically a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.
Synthesis Methods
The synthesis of 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine can be achieved through various routes. One common method involves the reaction of 4-benzyl-1,2,4-triazole with aniline in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt). This reaction typically proceeds under mild conditions and yields the desired product in good yield. Another approach involves the condensation of 3-amino-1-benzyl-1H-1,2,4-triazole with 4-chloroaniline in the presence of a base such as potassium carbonate (K2CO3). This method is also effective and provides a straightforward route to the target compound.
Biological Activities and Applications
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine has been studied for its potential biological activities in various therapeutic areas. Recent research has shown that this compound exhibits significant anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, it was reported that Benzyltriazolylphenylamine effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine has also been investigated for its antitumor activities. A study published in the Cancer Letters demonstrated that this compound exhibited potent cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in evaluating Benzyltriazolylphenylamine in clinical trials. Several Phase I clinical trials are currently underway to assess the safety and efficacy of this compound in patients with inflammatory diseases and cancer. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.
The future prospects for 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine are promising. Ongoing research aims to optimize its chemical structure to enhance its biological activities while minimizing potential side effects. Additionally, efforts are being made to develop novel drug delivery systems that can improve the bioavailability and therapeutic index of this compound.
Conclusion
In conclusion, 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine (CAS No. 1211496-52-4) is a promising compound with significant potential for therapeutic applications. Its unique chemical structure confers it with anti-inflammatory and antitumor properties, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical efficacy, it is likely that this compound will play an important role in the treatment of various diseases in the future.
1211496-52-4 (4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine) Related Products
- 1934973-08-6(1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol)
- 1783566-99-3((2-Bromo-4-methoxypyridin-3-yl)methanol)
- 1256701-20-8(4-(3-Acetamidopropyl)benzoic acid)
- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)
- 638141-76-1(6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline)
- 17839-53-1(2-Mercapto-6-methylbenzoic acid)
- 73179-99-4(Eicosanoic acid,15-hydroxy-)
- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 2227833-69-2((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol)
- 58579-57-0((4-Methyl-2-nitrophenyl)methanamine)
